molecular formula C17H19FN6O3S B2950382 6-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1021090-13-0

6-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2950382
CAS No.: 1021090-13-0
M. Wt: 406.44
InChI Key: CDZKEHLNKLZWNZ-UHFFFAOYSA-N
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Description

6-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a triazolopyridazine core linked to a piperazine-sulfonyl aromatic moiety. This structure is part of a broader class of triazolopyridazine derivatives known for their diverse pharmacological activities, including kinase inhibition, antimicrobial effects, and bromodomain targeting . The compound’s unique substitutions—a 3-fluoro-4-methoxyphenyl sulfonyl group and a methyl group at position 3—suggest enhanced electronic and steric properties compared to simpler analogs. Such modifications are often critical for optimizing target binding and pharmacokinetic profiles .

Properties

IUPAC Name

6-[4-(3-fluoro-4-methoxyphenyl)sulfonylpiperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN6O3S/c1-12-19-20-16-5-6-17(21-24(12)16)22-7-9-23(10-8-22)28(25,26)13-3-4-15(27-2)14(18)11-13/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZKEHLNKLZWNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogs and their distinguishing features:

Compound Name Substituents Key Properties/Activities Reference
Target Compound 3-methyl, 4-(3-fluoro-4-methoxybenzenesulfonyl)piperazine Predicted enhanced solubility and target affinity due to electron-donating methoxy group
3-Cyclopropyl-6-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}[1,2,4]triazolo[4,3-b]pyridazine 3-cyclopropyl, 4-(4-fluorobenzenesulfonyl)piperazine Higher lipophilicity (cyclopropyl group); potential antimicrobial applications
6-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine 3-(trifluoromethyl), 4-[bis(4-fluorophenyl)butyl]piperazine Enhanced bromodomain inhibition (bivalent binding); in vivo efficacy in tumor models
AZD5153 3-methoxy, 4-(substituted phenoxyethyl-piperazinyl) Potent BRD4 inhibitor; optimized pharmacokinetics and tumor growth suppression
3-Substitutedphenyl-6-substitutedphenyl-(1,2,4)-triazolo-(4,3-b)-pyridazines Variable aryl groups at positions 3 and 6 Mild to potent antifungal/antibacterial activities (dependent on substituent polarity)

Key Observations:

The 3-fluoro-4-methoxyphenyl sulfonyl group introduces both electron-withdrawing (fluoro) and electron-donating (methoxy) effects, which could modulate π-π stacking and hydrogen-bond interactions in target proteins .

Biological Activity Trends: Compounds with bulky piperazine substituents (e.g., bis(4-fluorophenyl)butyl in ) show enhanced bromodomain inhibition due to bivalent binding, whereas simpler sulfonyl-piperazines (as in the target compound) may prioritize solubility and metabolic stability .

Synthetic Accessibility: The target compound’s synthesis likely follows established routes for triazolopyridazines, such as cyclization of hydrazino intermediates with acyl chlorides (similar to ), though yields may vary with sulfonyl-piperazine coupling efficiency .

Research Findings and Implications

  • Bromodomain Inhibition : While AZD5153 and the bis(4-fluorophenyl)butyl analog demonstrate potent BRD4 inhibition, the target compound’s methoxy group could offer a balance between potency and solubility for central nervous system applications.
  • Antimicrobial Potential: Compared to 3-substitutedphenyl analogs , the target’s sulfonyl-piperazine group may reduce cytotoxicity while maintaining activity against Gram-positive pathogens.

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